Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride
Description
Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride is a primary amine hydrochloride featuring a cyclohexyl group and a 5-methylfuran-2-yl moiety. The compound is listed in chemical catalogs as a research-grade material, though commercial availability is noted as discontinued .
Key structural features:
- 5-methylfuran-2-yl group: Introduces aromaticity and electron-rich characteristics.
- Hydrochloride salt: Enhances solubility in polar solvents like methanol or DMSO .
Properties
IUPAC Name |
cyclohexyl-(5-methylfuran-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10;/h7-8,10,12H,2-6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEDIUMBFPPVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2CCCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a cyclohexyl group and a 5-methylfuran moiety. This combination is believed to contribute to its biological activity, particularly in modulating various biochemical pathways.
The biological activity of this compound is primarily linked to its role as a transcription factor EB (TFEB) activator . TFEB is known to regulate autophagy and lysosomal biogenesis, making it a target for diseases characterized by protein accumulation or lysosomal dysfunction, such as Alzheimer's disease and certain lysosomal storage disorders .
Key Mechanisms:
- Autophagy Stimulation : Activation of TFEB leads to the transcription of genes involved in autophagy, promoting cellular clearance mechanisms.
- Lysosomal Function Enhancement : By enhancing lysosomal function, the compound may help in degrading misfolded proteins and reducing cellular stress.
Neuroprotective Effects
Given its role in activating TFEB, this compound may also offer neuroprotective benefits. Research indicates that TFEB activation can mitigate neurodegenerative processes by enhancing autophagic clearance of toxic aggregates . This suggests that this compound could be explored for therapeutic interventions in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively reduce oxidative stress markers in cellular models. For instance, compounds with similar structures have been shown to decrease reactive oxygen species (ROS) accumulation, indicating antioxidant properties .
Case Studies
- Case Study 1 : In a study involving murine models of Alzheimer's disease, administration of TFEB activators resulted in improved cognitive function and reduced amyloid plaque burden .
- Case Study 2 : Another study highlighted the efficacy of related compounds in reducing tumor size in xenograft models of breast cancer, suggesting a potential application for this compound in oncology .
Data Summary
Scientific Research Applications
Medicinal Chemistry
Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride has been investigated for its pharmacological properties. Its structure suggests potential activity at neurotransmitter receptors, particularly serotonin receptors, which are crucial in the treatment of various psychiatric disorders.
Serotonin Receptor Agonism
Research indicates that compounds with similar structures can act as agonists at the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. For instance, studies on related compounds have shown that structural modifications can enhance selectivity and potency at these receptors, making them candidates for developing new antidepressants or anxiolytics .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its unique furan ring structure allows for various chemical transformations.
Building Block for Drug Development
This compound can be utilized to synthesize more complex molecules through reactions such as:
- Alkylation : Introducing alkyl groups to enhance lipophilicity.
- Amination : Forming new amines that can exhibit biological activity.
These reactions are essential for developing new therapeutic agents with improved efficacy and reduced side effects .
Case Studies and Research Findings
Several studies highlight the compound's potential applications:
Study on Structure-Activity Relationship (SAR)
A study focusing on the SAR of related compounds demonstrated that modifications to the cyclohexyl group could significantly influence receptor binding affinity and selectivity. This research provides insights into how structural changes can optimize pharmacological profiles for therapeutic use .
Pharmacological Screening
Pharmacological screenings of structurally similar compounds have shown promising results in terms of agonist activity at serotonin receptors, suggesting that this compound may exhibit similar beneficial effects .
Data Tables
| Reaction Type | Description |
|---|---|
| Alkylation | Introduction of alkyl groups to enhance properties |
| Amination | Formation of new amines from existing structures |
Comparison with Similar Compounds
Comparison with Structural Analogues
Analogues with Furan Moieties
a) 5-Methyl-2-furanylmethanamine Hydrochloride (2n)
- Molecular Formula: C₆H₁₀ClNO
- Key Data :
b) (5-Bromofuran-2-yl)methanamine Hydrochloride
- CAS : 1803600-05-6
- Key Data : Bromine substitution at the furan C-5 position increases molecular weight (est. ~241.5 g/mol) and polarizability .
- Comparison : Bromine’s electron-withdrawing effects contrast with the methyl group in the target compound, altering electronic distribution and reactivity.
Cyclohexyl-Containing Analogues
a) Cyclohexyl (3,5-dichlorophenyl)methanamine Hydrochloride
- Molecular Formula : C₁₃H₁₆Cl₃N
- Molecular Weight : 294.65 g/mol .
- Structural Difference : Replaces 5-methylfuran with a 3,5-dichlorophenyl group.
- Implications : Chlorine atoms increase lipophilicity and may enhance binding to hydrophobic targets, but reduce metabolic stability compared to the furan moiety.
b) [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Hydrochloride
Data Table: Key Properties of Target Compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Cyclohexyl(5-methylfuran-2-yl)methanamine HCl | C₁₂H₂₀ClNO | 229.71 (est.) | Not available | Cyclohexyl + 5-methylfuran |
| 5-Methyl-2-furanylmethanamine HCl (2n) | C₆H₁₀ClNO | 147.60 | Not available | Simpler furan structure |
| Cyclohexyl (3,5-dichlorophenyl)methanamine HCl | C₁₃H₁₆Cl₃N | 294.65 | Not available | Dichlorophenyl substituent |
| [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine HCl | C₁₁H₂₂ClN | 203.75 | 1212151-30-8 | Branched cyclohexyl group |
Research Findings and Implications
- NMR Analysis : The target compound’s 1H NMR would exhibit distinct signals for cyclohexyl protons (δ 1.0–2.0 ppm) and furan protons (δ 6.0–7.0 ppm), contrasting with simpler furan derivatives like 2n .
- Solubility: Expected to dissolve in methanol and DMSO due to hydrochloride salt formation, similar to analogues in and .
- Pharmacological Potential: While arylcyclohexylamines (e.g., 2-fluoro Deschloroketamine in ) are studied for CNS activity, the target compound’s furan moiety may modulate receptor binding compared to phenyl or thiophene groups .
Preparation Methods
Starting Materials and General Synthetic Approach
The synthesis of Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride generally begins with:
- Cyclohexanone derivatives (e.g., 4-methylcyclohexanone or cyclohexanone)
- 5-Methylfuran-2-carboxaldehyde
These precursors are chosen for their availability and structural compatibility to form the target amine compound.
The general synthetic route involves:
- Formation of an intermediate imine or Schiff base between the amine and aldehyde functionalities.
- Subsequent reduction or amination steps to form the secondary amine linkage.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid.
This approach is consistent with the synthesis of related amines containing cyclohexyl and furan moieties.
Detailed Synthetic Procedure
Stepwise Synthesis
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Aldehyde + Amine Condensation | 5-methylfuran-2-carboxaldehyde + cyclohexylamine, mild heating | Formation of imine intermediate |
| 2 | Reduction | NaBH4 or catalytic hydrogenation (Pd/C) in ethanol or water | Conversion of imine to secondary amine |
| 3 | Salt Formation | Treatment with HCl in ethanol or acetonitrile reflux | Formation of hydrochloride salt |
- The imine formation step typically occurs under mild heating to facilitate condensation.
- The reduction step can be performed using sodium borohydride or catalytic hydrogenation, with Pd/C as catalyst, in aqueous or alcoholic solvents. This step is crucial to convert the imine to the stable secondary amine.
- The final hydrochloride salt is obtained by adding hydrochloric acid in refluxing ethanol or acetonitrile, followed by crystallization to purify the product.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 25–80 °C | Imine formation at ~50 °C; salt formation reflux conditions |
| Solvent | Ethanol, Acetonitrile, Water | Solvent choice affects solubility and reaction rate |
| Catalyst | Pd/C (5–10%) | Used for catalytic hydrogenation |
| Reaction Time | 2–12 hours | Depending on step and scale |
| Molar Ratios | 1:1 aldehyde:amine | Stoichiometric or slight excess amine |
Optimization studies indicate that controlling the temperature and solvent polarity significantly influences the yield and purity of the hydrochloride salt.
Analytical Characterization Data
The synthesized compound is characterized by:
| Technique | Data/Observation |
|---|---|
| NMR Spectroscopy (¹³C NMR) | Signals consistent with cyclohexyl and 5-methylfuran carbons; e.g., δ 163.9, 151.6, 147.9 ppm for furan carbons |
| Mass Spectrometry (HRMS) | Molecular ion peak matching C₁₆H₂₀NO·HCl (hydrochloride salt) with accurate mass confirmation |
| Melting Point | Typically sharp melting point indicative of pure hydrochloride salt |
| HPLC Purity | >95% purity after crystallization and purification |
These data confirm the successful synthesis and purity of this compound.
Research Findings and Scale-Up Considerations
- The synthetic route is amenable to scale-up, with reported yields of hydrochloride salt around 40–70% over two to three steps, depending on purification methods.
- Crystallization from acetonitrile or ethanol is preferred for obtaining high-purity hydrochloride salts.
- Hydrogenation steps require careful control to avoid over-reduction of the furan ring, which is sensitive to harsh conditions.
- Salt formation enhances the compound’s stability and facilitates handling for further applications.
Summary Table: Preparation Overview
| Aspect | Details |
|---|---|
| Starting Materials | Cyclohexanone derivatives, 5-methylfuran-2-carboxaldehyde |
| Key Reactions | Imine formation, reduction, hydrochloride salt formation |
| Typical Reagents | NaBH4, Pd/C catalyst, HCl in ethanol/acetonitrile |
| Reaction Conditions | Mild heating for imine, room temperature to reflux for reduction and salt formation |
| Yield Range | 40–70% overall |
| Purification Methods | Crystallization from acetonitrile or ethanol |
| Characterization | ¹³C NMR, HRMS, HPLC purity, melting point |
Q & A
Basic: What are the key structural features of cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride, and how do they influence its reactivity in synthetic chemistry?
Answer:
The compound comprises a cyclohexyl group, a 5-methylfuran-2-yl moiety, and a methanamine backbone. The cyclohexyl group introduces steric hindrance, affecting nucleophilic substitution or cyclization reactions. The 5-methylfuran-2-yl group is electron-rich due to the furan oxygen, making it prone to electrophilic aromatic substitution. The primary amine (as a hydrochloride salt) enhances solubility in polar solvents but may limit stability in basic conditions. Comparative studies with analogs like cyclohexyl(phenyl)methanamine hydrochloride (CAS 58271-62-8) suggest that substituents on the aromatic ring significantly alter reaction kinetics .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
- Route Selection : Use reductive amination between 5-methylfuran-2-carbaldehyde and cyclohexylmethanamine, followed by HCl salt formation. Compare with methods for N-benzyl-1-(5-methylfuran-2-yl)methanamine to identify catalytic efficiency improvements (e.g., NaBH(OAc)₃ vs. Pd/C hydrogenation) .
- Purity Control : Monitor byproducts like N-alkylated impurities using HPLC (C18 column, 0.1% TFA in acetonitrile/water). Reference impurity profiles from dimethylamino-methyl cyclohexanol hydrochloride (CAS 93413-79-7) for validation .
- Yield Optimization : Adjust stoichiometry of cyclohexylmethanamine (1.2–1.5 eq.) and reaction temperature (25–40°C) to balance reactivity and side reactions.
Basic: What analytical techniques are essential for characterizing this compound, and what critical parameters should be monitored?
Answer:
- NMR (¹H/¹³C) : Confirm the absence of unreacted cyclohexylmethanamine (δ 2.3–2.6 ppm for CH₂NH₂) and residual solvents (e.g., DMSO at δ 2.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 224.15 (free base) and adducts (e.g., [M+Na]⁺). Compare with 5-(aminomethyl)furan-3-carboxylic acid hydrochloride (exact mass 201.108) for fragmentation patterns .
- XRD/PXRD : Assess crystallinity, especially for polymorph identification, using reference data from cyclohexyl(3,5-dichlorophenyl)methanamine analogs .
Advanced: How can contradictory data on the compound’s biological activity be resolved?
Answer:
- Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects. For example, discrepancies in mechlorethamine hydrochloride activity (CAS 124-48-1) were resolved using orthogonal assays (MTT vs. ATP-luciferase) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized furan derivatives) that may interfere with activity. Reference protocols for 2-chloroethylamine hydrochloride stability studies .
- Dose-Response Analysis : Perform nonlinear regression to distinguish true activity from solvent artifacts (e.g., DMSO cytotoxicity at >0.1%).
Advanced: What strategies mitigate toxicity in preclinical studies?
Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl or CF₃) on the furan ring to reduce reactive oxygen species (ROS) generation, as seen in 5-chlorothiophen-2-yl analogs .
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to improve bioavailability and reduce renal toxicity. Compare with safety data for 2-methoxyamphetamine hydrochloride (LD₅₀ > 200 mg/kg) .
- Biomarker Monitoring : Track liver enzymes (ALT/AST) and creatinine levels in rodent models, referencing cyclophosphamide metabolite toxicity thresholds .
Basic: How does the compound’s stability vary under different storage conditions?
Answer:
- Temperature : Store at 2–8°C (validated for cyclohexyl(phenyl)methanamine hydrochloride); avoid freeze-thaw cycles to prevent HCl dissociation .
- Light Sensitivity : Protect from UV exposure; amber vials reduce furan ring photodegradation (observed in 5-methylfuran-2-carbaldehyde derivatives) .
- Humidity : Maintain <40% RH; hygroscopicity of the hydrochloride salt may lead to clumping (similar to 2-chloroethylamine hydrochloride) .
Advanced: What computational modeling approaches predict binding affinities for target receptors?
Answer:
- Docking Studies : Use AutoDock Vina with receptor structures (e.g., serotonin receptors) and compare with N-benzyl-1-(5-methylfuran-2-yl)methanamine docking scores .
- MD Simulations : Analyze ligand-receptor stability over 100 ns trajectories; validate with experimental IC₅₀ values from cyclohexyl(3,5-dichlorophenyl)methanamine SAR .
- QSAR Models : Train on datasets of amine-containing analogs (e.g., 2-(pyrrolidin-1-yl)cyclohexylmethanamine) to predict logP and pKa .
Basic: What are the primary degradation pathways, and how can they be monitored?
Answer:
- Hydrolysis : The furan ring undergoes acid-catalyzed ring-opening (pH < 3), detectable via UV-Vis (λ shift from 270 nm to 310 nm) .
- Oxidation : The methyl group on the furan forms a carbonyl derivative; track using TLC (Rf increase from 0.3 to 0.5 in ethyl acetate/hexane) .
- Amine Degradation : Deamination under basic conditions produces cyclohexylmethanol; quantify via GC-MS (retention time 8.2 min) .
Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Answer:
- Chiral Chromatography : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min); resolution factors >1.5 validated for R/S-(5-bromo-2-fluorophenyl)cyclopropylmethanamine hydrochloride .
- Enzymatic Resolution : Lipase-catalyzed acylation of the amine (e.g., Candida antarctica lipase B) selectively modifies one enantiomer .
Advanced: What strategies address low solubility in aqueous buffers for in vitro assays?
Answer:
- Co-Solvents : Use DMSO (≤0.1%) or β-cyclodextrin (10 mM) to enhance solubility, as applied in 5-(aminomethyl)furan-3-carboxylic acid hydrochloride studies .
- Salt Screening : Test alternative counterions (e.g., mesylate or citrate) to improve dissolution, referencing 2-methoxyamphetamine hydrochloride formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
